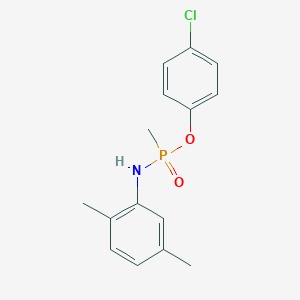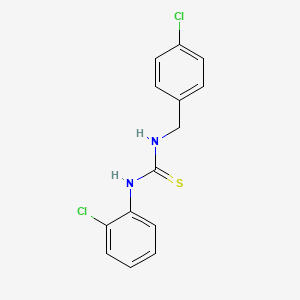
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea, also known as CCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCT belongs to the class of thiourea compounds, which have been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea is not fully understood. However, it has been proposed that N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea may also induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea may be due to its ability to inhibit viral DNA replication. The antibacterial activity of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea can induce cell cycle arrest and apoptosis in cancer cells. N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been found to inhibit the growth of tumor xenografts in mice. In addition, N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been shown to inhibit the replication of herpes simplex virus in vitro. N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has several advantages for use in lab experiments. It is a relatively stable compound that can be stored for long periods of time. It is also water-soluble, which makes it easy to administer to cells in culture. However, N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has some limitations for use in lab experiments. It is a highly toxic compound that must be handled with care. In addition, N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has poor solubility in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea. One area of research could focus on the development of more potent analogs of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea that exhibit improved antitumor, antiviral, and antibacterial activity. Another area of research could focus on the elucidation of the mechanism of action of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea. Further studies could also investigate the potential use of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea in combination with other chemotherapeutic agents to enhance its antitumor activity. Finally, future studies could investigate the pharmacokinetics and toxicity of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea in animal models to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea involves the reaction of 4-chlorobenzyl isothiocyanate with 3-chloro-2-methylphenylamine in the presence of a base. The reaction yields the thiourea compound, which can be purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea has been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-10-13(17)3-2-4-14(10)19-15(20)18-9-11-5-7-12(16)8-6-11/h2-8H,9H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQADMPWIHAVNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(3-chloro-2-methylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-nitrobenzyl)oxy]naphthalene](/img/structure/B5723546.png)


![N,7-bis(2-furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5723566.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)

![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![1-[(2-isopropylphenoxy)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5723597.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)